molecular formula C21H23N3O2 B4508047 [4-(3-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-3-yl)methanone

[4-(3-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-3-yl)methanone

Cat. No.: B4508047
M. Wt: 349.4 g/mol
InChI Key: KCEBYCPJSZWKNA-UHFFFAOYSA-N
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Description

The compound 4-(3-methoxyphenyl)piperazin-1-ylmethanone is a piperazine derivative featuring a 3-methoxyphenyl substituent on the piperazine ring and a 1-methylindole-3-yl group linked via a methanone bridge.

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(1-methylindol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-22-15-19(18-8-3-4-9-20(18)22)21(25)24-12-10-23(11-13-24)16-6-5-7-17(14-16)26-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEBYCPJSZWKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 3-methoxyphenyl halide in the presence of a base to introduce the methoxyphenyl group.

    Attachment of Indole Moiety: The final step involves the reaction of the substituted piperazine with 1-methylindole-3-carboxaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-methoxyphenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the structure and function of proteins and enzymes.

Medicine

In medicine, 4-(3-methoxyphenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Piperazine core : Substituted at the 4-position with a 3-methoxyphenyl group, influencing electronic properties and receptor binding.
  • Indole moiety : The 1-methylindol-3-yl group may enhance lipophilicity and modulate interactions with hydrophobic binding pockets.
  • Methanone bridge: Stabilizes the spatial arrangement between the piperazine and indole components.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights structural analogs, emphasizing variations in substituents and their implications:

Compound Name Piperazine Substituent Methanone Group Molecular Weight (g/mol) Key Biological Activity Reference
4-(3-Methoxyphenyl)piperazin-1-ylmethanone 4-(3-methoxyphenyl) 1-methyl-1H-indol-3-yl 375.5 (calculated) Potential CNS activity (inferred from structural analogs)
4-(4-Methoxyphenyl)sulfonylpiperazin-1-ylmethanone 4-(4-methoxyphenylsulfonyl) 1-methylindol-4-yl 413.5 Unspecified; sulfonyl group may enhance metabolic stability
[4-(3-Methoxyphenyl)piperazin-1-yl][3-(1H-pyrrol-1-yl)phenyl]methanone 4-(3-methoxyphenyl) 3-pyrrol-1-ylphenyl 361.4 Antimicrobial potential due to pyrrole’s electron-rich structure
4-(3-Methoxyphenyl)piperazin-1-ylmethanone 4-(3-methoxyphenyl) Pyridoindolyl-thiophene ~525 (estimated) Anti-HIV activity (IC50: 0.53 μM, SI: 483)
(±)-endo-exo-Bicyclo[2.2.1]heptan-2-yl(4-(3-methoxyphenyl)piperazin-1-yl)methanone 4-(3-methoxyphenyl) Bicycloheptane ~350 (estimated) Structural rigidity may improve pharmacokinetics
(3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone 4-(phenylsulfonyl) 3-methoxyphenyl 360.4 Hypothesized enzyme/receptor modulation

Key Differences and Structure-Activity Relationships (SAR)

Piperazine Substituents: 3-Methoxyphenyl vs. 4-Methoxyphenyl: The position of the methoxy group on the phenyl ring alters electronic effects. Sulfonyl vs. Aryl Groups: Sulfonyl substituents (e.g., in ) increase polarity and metabolic stability but may reduce blood-brain barrier penetration compared to lipophilic aryl groups .

Indole Position and Substitution :

  • Indol-3-yl vs. Indol-4-yl : The 3-position on indole is critical for π-π stacking in receptor binding, as seen in anti-HIV derivatives . Indol-4-yl analogs (e.g., ) may exhibit altered target specificity.
  • 1-Methyl Substitution : Enhances steric protection against metabolic degradation compared to unsubstituted indoles .

Methanone-Linked Moieties: Heterocyclic vs. Bicyclic Groups: Pyridoindole-thiophene () or bicycloheptane () substituents introduce distinct conformational constraints, affecting target engagement and selectivity.

Challenges :

  • Regioselectivity : Ensuring proper substitution on the indole and piperazine rings.
  • Yield Optimization : Multi-step syntheses (e.g., ) often require careful purification to isolate the desired product.

Biological Activity

The compound 4-(3-methoxyphenyl)piperazin-1-ylmethanone , also known by its CAS number 1144451-85-3, is a synthetic cannabinoid that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H23N3O3
  • Molar Mass : 377.44 g/mol
  • Structural Features : The compound features a piperazine ring and an indole moiety, which are known to influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its action as a synthetic cannabinoid receptor agonist . It interacts with the endocannabinoid system, particularly the CB1 and CB2 receptors, which play crucial roles in various physiological processes including pain modulation, appetite regulation, and mood stabilization.

Antinociceptive Effects

Research indicates that compounds with similar structures exhibit significant antinociceptive (pain-relieving) properties. In animal models, the administration of related synthetic cannabinoids has shown to reduce pain responses through modulation of the central nervous system's pain pathways.

Antidepressant Activity

Studies have suggested that synthetic cannabinoids may possess antidepressant-like effects. For instance, compounds that activate the CB1 receptor have been linked to increased serotonin levels in the brain, which is beneficial for mood regulation.

Neuroprotective Properties

Preliminary studies indicate that 4-(3-methoxyphenyl)piperazin-1-ylmethanone may exhibit neuroprotective effects. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress is a contributing factor.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Analgesic Studies :
    • In a study involving rodent models, administration of the compound resulted in a significant reduction in pain behavior compared to control groups, suggesting potent analgesic properties.
  • Behavioral Studies :
    • Behavioral assays indicated that this compound could potentially alleviate symptoms of anxiety and depression in tested subjects, aligning with findings from other related cannabinoids.
  • Cellular Studies :
    • In vitro studies demonstrated that the compound could inhibit neuronal apoptosis under oxidative stress conditions, indicating its potential as a neuroprotective agent.

Data Summary

PropertyValue
Molecular FormulaC22H23N3O3
Molar Mass377.44 g/mol
Antinociceptive ActivitySignificant
Antidepressant ActivityPositive correlation
Neuroprotective ActivityObserved

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-methoxyphenyl)piperazin-1-ylmethanone, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as coupling the piperazine and indole moieties via amide or ketone bond formation. Key steps include:

  • Amide Coupling : Use of carbodiimide reagents (e.g., DCC or EDC) in anhydrous solvents like DCM or THF under nitrogen atmosphere .
  • Piperazine Functionalization : Substitution reactions at the piperazine nitrogen, optimized by adjusting pH (7–9) and temperature (50–80°C) .
  • Characterization : Confirmation of purity via TLC and structural validation using 1H^1H/13C^{13}C-NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. How are structural and physicochemical properties of this compound determined?

  • Key Properties :

PropertyMethodReference Value
Molecular WeightHRMS~361.4 g/mol (analog)
SolubilityShake-flask method (pH 7.4)LogP: ~3.2 (predicted)
Thermal StabilityDSC/TGADecomposition >200°C
  • Analytical Workflow : X-ray crystallography for solid-state structure, and HPLC-PDA for purity assessment (>98%) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Screening :

  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT1A/2A_{1A/2A}) or dopamine receptors, given structural similarity to piperazine-based ligands .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50_{50} determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

  • Strategy :

  • Analog Synthesis : Modify the methoxyphenyl (e.g., replace -OCH3_3 with -CF3_3) or indole (e.g., N-methyl vs. N-ethyl) groups .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with 5-HT1A_{1A} receptors .
    • Data Analysis : Compare IC50_{50} values across analogs to identify critical substituents. For example, fluorinated analogs may enhance blood-brain barrier permeability .

Q. How should contradictory results in biological activity (e.g., varying IC50_{50} across studies) be resolved?

  • Troubleshooting :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate cell lines via STR profiling .
  • Metabolic Stability : Assess cytochrome P450 metabolism (e.g., CYP3A4/2D6) using liver microsomes to explain discrepancies in vivo vs. in vitro .

Q. What computational methods are suitable for predicting off-target interactions?

  • Approach :

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
  • Chemoproteomics : Use affinity-based probes to identify unintended targets in proteome-wide screens .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in different solvents?

  • Resolution :

  • Solvent Polarity : Test solubility in DMSO (high) vs. aqueous buffers (low) with sonication. Use Hansen solubility parameters to rationalize differences .
  • Aggregation : Perform dynamic light scattering (DLS) to detect nanoaggregates in aqueous solutions, which may falsely reduce apparent solubility .

Methodological Best Practices

  • Synthetic Reproducibility : Document inert atmosphere conditions (argon/nitrogen) and reagent drying (e.g., molecular sieves for amines) to minimize side reactions .
  • Data Validation : Cross-verify NMR peaks with predicted 1H^1H shifts (ChemDraw) and ensure HRMS error margins <5 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(3-methoxyphenyl)piperazin-1-yl](1-methyl-1H-indol-3-yl)methanone

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